2-Amino-5-{[2-(diethylamino)ethyl]amino}benzamide
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Overview
Description
2-Amino-5-{[2-(diethylamino)ethyl]amino}benzamide: is an organic compound with the molecular formula C13H22N4O It is a derivative of benzamide, featuring an amino group and a diethylaminoethyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-{[2-(diethylamino)ethyl]amino}benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-nitrobenzamide and diethylamine.
Reduction: The nitro group in 2-nitrobenzamide is reduced to an amino group using a reducing agent like hydrogen gas in the presence of a catalyst such as palladium on carbon.
Alkylation: The resulting 2-amino-5-nitrobenzamide is then subjected to alkylation with diethylamine under basic conditions to introduce the diethylaminoethyl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The amino groups in 2-Amino-5-{[2-(diethylamino)ethyl]amino}benzamide can undergo oxidation reactions, forming nitroso or nitro derivatives.
Reduction: The compound can be reduced further to form various amine derivatives.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions to achieve substitution on the benzene ring.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of various amine derivatives.
Substitution: Introduction of halogen or nitro groups on the benzene ring.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Material Science: It can be incorporated into polymers to modify their properties, such as increasing thermal stability or conductivity.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Protein Labeling: It can be used to label proteins for tracking and studying their behavior in biological systems.
Medicine:
Drug Development: The compound’s structure makes it a potential candidate for developing new pharmaceuticals, particularly in targeting specific receptors or enzymes.
Diagnostics: It can be used in diagnostic assays to detect the presence of specific biomolecules.
Industry:
Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other complex molecules.
Agriculture: It may have applications in the development of agrochemicals, such as pesticides or herbicides.
Mechanism of Action
The mechanism of action of 2-Amino-5-{[2-(diethylamino)ethyl]amino}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can occur through hydrogen bonding, hydrophobic interactions, or covalent bonding, depending on the target and the specific functional groups present in the compound.
Comparison with Similar Compounds
2-Amino-5-{[2-(dimethylamino)ethyl]amino}benzamide: Similar structure but with dimethylaminoethyl group instead of diethylaminoethyl.
2-Amino-5-{[2-(methylamino)ethyl]amino}benzamide: Contains a methylaminoethyl group.
2-Amino-5-{[2-(ethylamino)ethyl]amino}benzamide: Contains an ethylaminoethyl group.
Uniqueness:
Steric Effects: The diethylaminoethyl group in 2-Amino-5-{[2-(diethylamino)ethyl]amino}benzamide introduces steric hindrance, which can affect its binding affinity and selectivity for molecular targets.
Electronic Effects: The electronic properties of the diethylaminoethyl group can influence the compound’s reactivity and stability, making it distinct from its analogs.
Properties
IUPAC Name |
2-amino-5-[2-(diethylamino)ethylamino]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O/c1-3-17(4-2)8-7-16-10-5-6-12(14)11(9-10)13(15)18/h5-6,9,16H,3-4,7-8,14H2,1-2H3,(H2,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVWLRSMBVHPIIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC1=CC(=C(C=C1)N)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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